molecular formula C9H5BrF4 B1654362 2-Bromo-4-fluoro-1-(trifluoromethyl)-3-vinylbenzene CAS No. 2227272-52-6

2-Bromo-4-fluoro-1-(trifluoromethyl)-3-vinylbenzene

Cat. No. B1654362
CAS RN: 2227272-52-6
M. Wt: 269.03
InChI Key: XLTZEOMDMSMSBW-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-1-(trifluoromethyl)-3-vinylbenzene (BFTFVB) is a versatile, synthetically accessible fluorinated vinylbenzene derivative that has found applications in a variety of scientific research areas. BFTFVB is a building block for the synthesis of a wide range of compounds, including polymers, catalysts, and drugs. It has also been used as a reagent in organic synthesis and as a model compound in biochemical and physiological studies.

Scientific Research Applications

2-Bromo-4-fluoro-1-(trifluoromethyl)-3-vinylbenzene has been used in a variety of scientific research applications. It has been used as a model compound for the study of the mechanism of action of drugs, as a reagent for the synthesis of polymers and catalysts, and as a substrate for the synthesis of a variety of biologically active compounds. It has also been used as a model compound for the study of biochemical and physiological processes.

Mechanism of Action

2-Bromo-4-fluoro-1-(trifluoromethyl)-3-vinylbenzene is known to act as a ligand for a variety of proteins. It can bind to the active site of proteins and modulate their activity. It has also been shown to modulate the activity of enzymes, receptors, and other proteins involved in biochemical and physiological processes.
Biochemical and Physiological Effects
This compound has been shown to modulate the activity of proteins involved in a variety of biochemical and physiological processes. It has been shown to modulate the activity of enzymes involved in metabolism, signal transduction, and other processes. It has also been shown to modulate the activity of receptors involved in cell-cell communication and other processes.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Bromo-4-fluoro-1-(trifluoromethyl)-3-vinylbenzene in laboratory experiments include its availability, low cost, and ease of synthesis. This compound can also be used in a variety of biological assays and can be used to study the mechanism of action of drugs and other compounds. The main limitation of using this compound in laboratory experiments is its limited solubility in aqueous solutions.

Future Directions

For the use of 2-Bromo-4-fluoro-1-(trifluoromethyl)-3-vinylbenzene include the development of more efficient synthesis methods, the use of this compound in the synthesis of more biologically active compounds, and the use of this compound in the study of the mechanism of action of drugs and other compounds. Additionally, this compound could be used to study the biochemical and physiological effects of drugs and other compounds, and to develop more efficient drug delivery systems.

properties

IUPAC Name

3-bromo-2-ethenyl-1-fluoro-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF4/c1-2-5-7(11)4-3-6(8(5)10)9(12,13)14/h2-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLTZEOMDMSMSBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C=CC(=C1Br)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2227272-52-6
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2227272-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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